N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide: is a complex organic compound featuring an indole moiety, a pyrazolo[5,1-b][1,3]oxazine ring, and a carboxamide group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives have been reported to show various biologically vital properties . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps One common approach starts with the preparation of the indole derivative, followed by the formation of the pyrazolo[5,1-b][1,3]oxazine ringKey reagents and conditions include the use of catalysts like palladium acetate (Pd(OAc)2) and bases such as potassium carbonate (K2CO3) in solvents like N-methyl-2-pyrrolidone (NMP) .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: This compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry .
Biology: In biological research, indole derivatives are known for their antiviral, anticancer, and antimicrobial activities. This compound could be explored for similar applications .
Medicine: Medicinal chemistry research focuses on the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases .
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Comparison with Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)benzamide
- N-(2-(1H-indol-3-yl)ethyl)-N-methylacetamide
Comparison: Compared to these similar compounds, N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide features a unique pyrazolo[5,1-b][1,3]oxazine ring, which may confer distinct chemical and biological properties. This structural difference could result in varied reactivity, stability, and biological activity, making it a valuable compound for further research .
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-17(14-10-16-21(20-14)7-3-8-23-16)18-6-9-24-15-11-19-13-5-2-1-4-12(13)15/h1-2,4-5,10-11,19H,3,6-9H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHBXSSFKVYFLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCCSC3=CNC4=CC=CC=C43)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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